molecular formula C19H17NO4 B6421741 N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide CAS No. 878715-85-6

N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide

Cat. No. B6421741
CAS RN: 878715-85-6
M. Wt: 323.3 g/mol
InChI Key: SDQBDGHZDFUNLK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide, also known as 4-MPMF, is a synthetic compound that has been studied for its potential therapeutic and scientific applications. It is a furan-based carboxamide that has been used in the synthesis of various compounds. 4-MPMF has been found to possess a variety of biochemical and physiological effects, and has been explored for its potential in lab experiments.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been used in a variety of scientific research applications. For example, it has been used as a substrate for the enzyme phenolic acid decarboxylase, which is involved in the metabolism of aromatic compounds. It has also been used in studies to investigate the effects of furan-based compounds on the activity of enzymes. Additionally, N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been explored for its potential therapeutic applications, including its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of COX-2, which is an enzyme involved in the metabolism of arachidonic acid. Inhibition of this enzyme can lead to the inhibition of inflammation and pain, making it a potential therapeutic agent. Additionally, N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide has been found to be a competitive inhibitor of the enzyme phenolic acid decarboxylase. This enzyme is involved in the metabolism of aromatic compounds, and inhibition of this enzyme can lead to the inhibition of the metabolism of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide are not yet fully understood. However, it has been found to be a competitive inhibitor of the enzyme phenolic acid decarboxylase, which is involved in the metabolism of aromatic compounds. Additionally, it has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the metabolism of arachidonic acid. Inhibition of this enzyme can lead to the inhibition of inflammation and pain, making it a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide in lab experiments include its low cost and its ability to be synthesized easily. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool in scientific research. The main limitation of using N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide in lab experiments is the lack of understanding of its mechanism of action. Additionally, its effects on the body are not yet fully understood, making it difficult to predict its potential therapeutic applications.

Future Directions

Given the potential of N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide, there are a variety of future directions that could be explored. For example, further research could be conducted to better understand its mechanism of action. Additionally, further studies could be conducted to investigate its potential therapeutic applications. Additionally, further research could be conducted to explore its potential as an inhibitor of the enzyme phenolic acid decarboxylase. Finally, further studies could be conducted to explore its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2).

Synthesis Methods

N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide can be synthesized using a three-step process. The first step involves the reaction of 4-methoxyphenol with ethyl chloroacetate to form 4-methoxy-2-chloroacetophenone. This is followed by the reaction of 4-methoxy-2-chloroacetophenone with phenylhydrazine to form N-(4-methoxyphenyl)-2-(phenylhydrazinyl)furan-3-carboxamide. Lastly, this compound is hydrolyzed to form the desired N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide. This synthesis method was reported by R.M. Srivastava et al. in their study titled “Synthesis of Novel Furan-Based Carboxamides”.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-15-9-7-14(8-10-15)20-19(21)17-11-12-23-18(17)13-24-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQBDGHZDFUNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(phenoxymethyl)furan-3-carboxamide

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